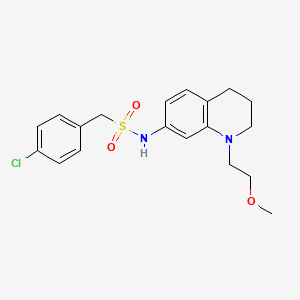
1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Synthesis of Isoquinolines : Compounds similar to the target chemical have been utilized in the synthesis of isoquinolines. For instance, N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolins were oxidized to produce title compounds with specific structural features (Hoshino, Suzuki, & Ogasawara, 2001).
Renal Vasodilation Activity : Research shows that derivatives of tetrahydroisoquinoline, similar in structure to the target compound, have exhibited potent renal vasodilation activities, suggesting their potential therapeutic applications (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).
Microwave-Assisted Cleavage : Studies involving microwave-assisted cleavage of related compounds indicate the potential for rapid demethylation, which is significant in radiochemistry and for synthesizing precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).
Inhibition of Methionine Aminopeptidase : Quinolinyl sulfonamides, akin to the target compound, have been identified as potent inhibitors of methionine aminopeptidase, a process significant in enzymatic reactions and potential therapeutic interventions (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Intramolecular Hydrogen Bonds : Research on compounds structurally related to the target chemical has highlighted the significance of intramolecular hydrogen bonds in chemistry, particularly in the synthesis of complex molecular structures (Li & Sammes, 1983).
Asymmetric Synthesis of Isoquinolines : Derivatives of tetrahydroisoquinoline have been used in the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, indicating their role in producing enantiomerically pure compounds, which is vital in pharmaceutical chemistry (Wünsch & Nerdinger, 1999).
Docking Studies and Crystal Structure Analysis : Similar compounds have been used in docking studies and crystal structure analysis to understand their orientation and interaction in enzyme active sites, aiding in the development of new drugs (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
Reduction of Nitroarenes and Azaaromatic Compounds : Research has shown the use of compounds structurally similar to the target chemical in the reduction of nitroarenes to aminoarenes, an important process in chemical synthesis (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Synthesis of Iminooxime Ligands and Their Complexes : Studies have been conducted on the synthesis of ligands and complexes using compounds with similar molecular structures, which have implications in catalysis and material science (Mutlu & Irez, 2008).
Sulfonamide Synthesis : The synthesis and characterization of compounds structurally related to the target chemical have been extensively studied, contributing to the understanding of sulfonamide chemistry and its applications (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-25-12-11-22-10-2-3-16-6-9-18(13-19(16)22)21-26(23,24)14-15-4-7-17(20)8-5-15/h4-9,13,21H,2-3,10-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOBZMSHHYEIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


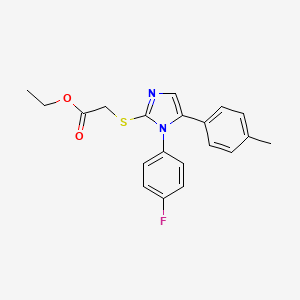
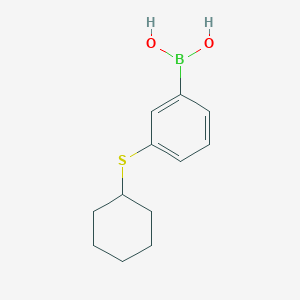

![2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2919475.png)

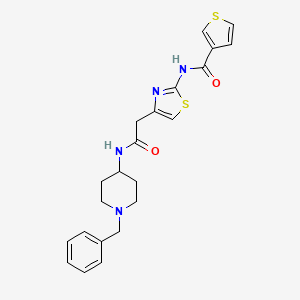

![6-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline](/img/structure/B2919482.png)

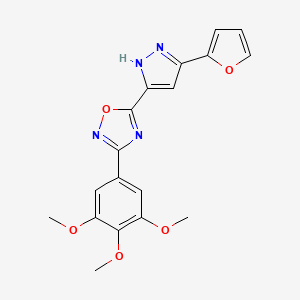
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2919489.png)
![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2919490.png)
![2-(6-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-yl)acetic acid](/img/structure/B2919492.png)